molecular formula C18H20ClNO3 B12784329 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)- CAS No. 127001-50-7

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)-

Cat. No.: B12784329
CAS No.: 127001-50-7
M. Wt: 333.8 g/mol
InChI Key: STFQIZOMWCVSPC-BTQNPOSSSA-N
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Description

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . Another approach involves the use of aryl aldehydes with phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or ytterbium triflate can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core .

Scientific Research Applications

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives .

Properties

CAS No.

127001-50-7

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-[[[(2R)-1-hydroxybutan-2-yl]amino]methyl]xanthen-9-one;hydrochloride

InChI

InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H/t13-;/m1./s1

InChI Key

STFQIZOMWCVSPC-BTQNPOSSSA-N

Isomeric SMILES

CC[C@H](CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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